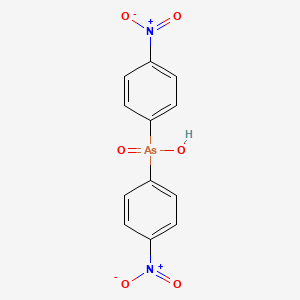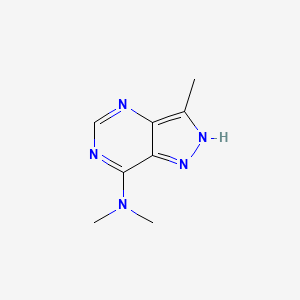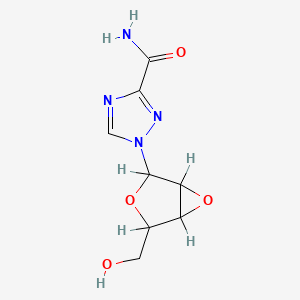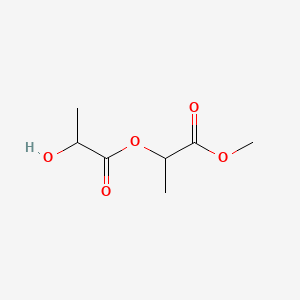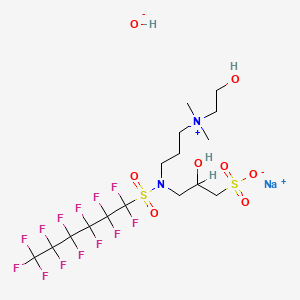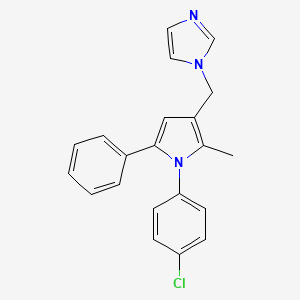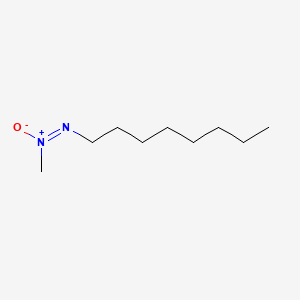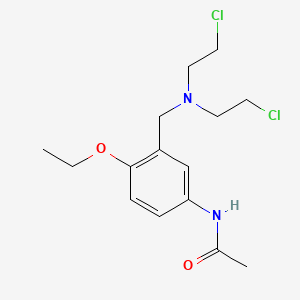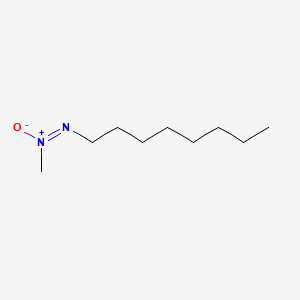![molecular formula C16H21N5 B12796701 N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine CAS No. 137731-05-6](/img/structure/B12796701.png)
N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4813286, also known as 4,4,5,5,6,6,6-heptafluorohexan-2-one, is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-heptafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the reaction of hexan-2-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4,4,5,5,6,6,6-heptafluorohexan-2-one is scaled up using similar synthetic routes. Large-scale reactors and advanced fluorination techniques are employed to achieve high yields and purity. The process involves continuous monitoring and optimization of reaction parameters to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-heptafluorohexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms. These reactions often require the presence of a catalyst and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4,5,5,6,6,6-heptafluorohexan-2-one can yield heptafluorohexanoic acid, while reduction can produce heptafluorohexanol.
Scientific Research Applications
4,4,5,5,6,6,6-heptafluorohexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Research on fluorinated pharmaceuticals often utilizes 4,4,5,5,6,6,6-heptafluorohexan-2-one as a building block.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-heptafluorohexan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with other molecules, influencing their chemical behavior and properties.
Comparison with Similar Compounds
4,4,5,5,6,6,6-heptafluorohexan-2-one can be compared with other fluorinated ketones, such as:
Trifluoroacetone: A simpler fluorinated ketone with three fluorine atoms.
Hexafluoroacetone: Another fluorinated ketone with six fluorine atoms.
Nonafluorobutyl methyl ketone: A more complex fluorinated ketone with nine fluorine atoms.
The uniqueness of 4,4,5,5,6,6,6-heptafluorohexan-2-one lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated ketones.
Properties
CAS No. |
137731-05-6 |
|---|---|
Molecular Formula |
C16H21N5 |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N,N-dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C16H21N5/c1-3-9-20(10-4-2)15-11-16-19-17-12-21(16)14-8-6-5-7-13(14)18-15/h5-8,12H,3-4,9-11H2,1-2H3 |
InChI Key |
JILYKWDWHKTCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



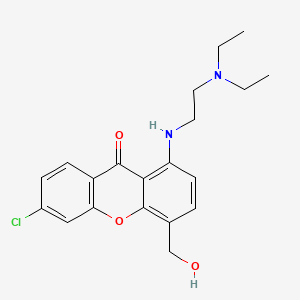
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)

